Venadaparib: A Novel PARP Inhibitor Targeting Homologous Recombination Deficient Cancers
Venadaparib: A Novel PARP Inhibitor Targeting Homologous Recombination Deficient Cancers
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Venadaparib (formerly IDX-1197) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancers with homologous recombination deficiency (HRD), a state where the cell's ability to repair double-strand DNA breaks (DSBs) is compromised, the inhibition of PARP by venadaparib leads to a synthetic lethal phenotype.[4][5][6] This guide provides a detailed overview of the mechanism of action of venadaparib in HRD cancers, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Introduction to Homologous Recombination Deficiency (HRD) and PARP Inhibition
Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of DSBs.[7][8] A deficiency in this pathway, often caused by mutations in genes such as BRCA1 and BRCA2, leads to genomic instability and is a hallmark of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[7][9]
PARP enzymes, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway, which resolves SSBs.[1][10] The inhibition of PARP enzymatic activity prevents the recruitment of DNA repair proteins to the site of SSBs.[6] These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of DSBs.[11] In HR-proficient cells, these DSBs can be efficiently repaired. However, in HRD cancer cells, the accumulation of unrepaired DSBs triggers catastrophic genomic instability and subsequent cell death.[5][6] This selective killing of cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.[4][5]
Venadaparib: A Potent and Selective PARP-1/2 Inhibitor
Venadaparib is a novel PARP inhibitor that demonstrates high selectivity for PARP-1 and PARP-2 over other PARP family members.[12][13] Its mechanism of action is twofold: catalytic inhibition and PARP trapping.
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Catalytic Inhibition: Venadaparib binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair factors.[1]
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PARP Trapping: A crucial aspect of venadaparib's potency is its strong PARP-trapping activity.[12][13] PARP inhibitors can trap PARP enzymes on the DNA at the site of a single-strand break, forming a cytotoxic PARP-DNA complex.[1][11] This complex itself is a physical impediment to DNA replication and transcription, further contributing to the formation of DSBs and enhancing the cytotoxic effect in HRD cells.[11]
Preclinical and Clinical Efficacy of Venadaparib
Preclinical Data
Preclinical studies have demonstrated the potent and selective anti-cancer effects of venadaparib in HRD models.
Table 1: In Vitro Potency of Venadaparib and Other PARP Inhibitors [1]
| Compound | PARP-1 IC₅₀ (nmol/L) | PARP-2 IC₅₀ (nmol/L) | PAR Formation EC₅₀ (nmol/L) in HeLa cells |
| Venadaparib | 1.4 | 1.0 | 0.5 |
| Olaparib | 1.9 | 1.0 | 0.7 |
| Rucaparib | 2.0 | 1.3 | 1.9 |
| Niraparib | 3.2 | 2.1 | 5.6 |
| Talazoparib | 1.2 | 0.9 | 0.7 |
| Veliparib | 2.9 | 2.0 | 4.5 |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
In colony formation assays, venadaparib has shown significantly greater potency in cancer cell lines with BRCA mutations compared to olaparib, while both have reduced efficacy in BRCA wild-type cell lines.[1] In vivo studies using patient-derived xenograft (PDX) models of ovarian cancer with BRCA1 mutations demonstrated that oral administration of venadaparib led to significant tumor growth inhibition and maintained over 90% intratumoral PARP inhibition for 24 hours post-dosing.[1]
Clinical Data
A first-in-human Phase 1 study of venadaparib in patients with advanced solid tumors demonstrated a manageable safety profile and promising anti-tumor activity.[12][13]
Table 2: Clinical Efficacy of Venadaparib in Phase 1 Trial (NCT03317743) [12][14]
| Patient Population | Dose Range | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| All Evaluable Patients | 2-240 mg/day | 17.2% | 51.7% |
| BRCA-mutated | 2-240 mg/day | 22.2% | 44.4% |
| BRCA-wild type | 2-240 mg/day | 20.0% | 60.0% |
CBR: Complete Response + Partial Response + Stable Disease ≥ 24 weeks.
Tumor shrinkage was observed at doses of 40 mg/day and higher, and a pharmacodynamic analysis of tumor samples showed ≥90% PAR inhibition at doses from 10 mg/day.[12][15] The recommended Phase 2 dose was established at 160 mg once daily.[13]
Furthermore, a Phase 1b/2a trial (NCT04725994) investigating venadaparib in combination with irinotecan for metastatic gastric cancer showed enhanced efficacy in patients with HRD gene mutations.[16][17][18]
Table 3: Efficacy of Venadaparib plus Irinotecan in Metastatic Gastric Cancer by HRD Status (NCT04725994) [17]
| Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| HRD Mutation (n=14) | 35.7% | 5.6 months | 10.1 months |
| No HRD Mutation (n=29) | 13.8% | 4.0 months | 8.0 months |
Key Experimental Methodologies
The characterization of venadaparib's mechanism of action relies on a suite of established in vitro and in vivo assays.
PARP Enzyme Inhibition Assay
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Principle: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP-1 and PARP-2 by 50% (IC₅₀).
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Methodology:
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Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate.
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A reaction mixture containing biotinylated NAD+ and activated DNA is added in the presence of varying concentrations of the PARP inhibitor.
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The plate is incubated to allow for the PARylation of histones.
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The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.
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The absorbance is measured, and IC₅₀ values are calculated from the dose-response curve.
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Cellular PARP Activity Assay
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Principle: To measure the effective concentration of an inhibitor that reduces PAR formation in whole cells by 50% (EC₅₀).
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Methodology:
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HeLa cells are seeded in microplates and treated with a DNA-damaging agent (e.g., methylnitrosourea) to induce PARP activity.
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Cells are then incubated with a range of concentrations of the PARP inhibitor.
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Cells are fixed and permeabilized.
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An anti-PAR antibody is used to detect the levels of PAR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
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A chemiluminescent or colorimetric substrate is added, and the signal is quantified to determine the EC₅₀.
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PARP Trapping Assay
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Principle: To quantify the ability of an inhibitor to trap PARP enzymes onto DNA. This is often measured using fluorescence polarization (FP).
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Methodology:
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A fluorescently labeled DNA oligonucleotide is incubated with purified PARP enzyme. In the bound state, the large complex has high FP.
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NAD+ is added, causing auto-PARylation of PARP and its release from the DNA, resulting in low FP.
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In the presence of a trapping inhibitor, PARP remains bound to the DNA even with NAD+, leading to a sustained high FP signal.
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The FP is measured over time or at a fixed endpoint across a range of inhibitor concentrations.
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Colony Formation Assay
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Principle: To assess the long-term cytotoxic effect of a drug on the ability of single cells to proliferate and form colonies.
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Methodology:
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A single-cell suspension of a cancer cell line (e.g., with and without BRCA mutations) is seeded at a low density in culture plates.
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Cells are treated with various concentrations of the PARP inhibitor.
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The plates are incubated for 1-3 weeks to allow for colony formation.
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Colonies are fixed and stained with crystal violet.
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The number of colonies (typically >50 cells) is counted to determine the surviving fraction at each drug concentration.
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In Vivo Patient-Derived Xenograft (PDX) Models
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Principle: To evaluate the anti-tumor efficacy of a drug in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.
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Methodology:
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Tumor fragments from a patient (e.g., with HRD-positive ovarian cancer) are surgically implanted into immunocompromised mice.
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Once tumors are established and reach a specified volume, mice are randomized into treatment and control groups.
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The treatment group receives the PARP inhibitor (e.g., venadaparib) orally at a defined dose and schedule.
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Tumor volume is measured regularly to assess tumor growth inhibition.
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At the end of the study, tumors can be harvested for pharmacodynamic analyses (e.g., PAR levels, DNA damage markers).
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Visualizing the Mechanism of Action
Signaling Pathways
Experimental Workflow
Conclusion
Venadaparib is a promising next-generation PARP inhibitor with a well-defined mechanism of action centered on the principle of synthetic lethality in HRD cancers.[2] Its potent and selective inhibition of PARP-1 and PARP-2, coupled with strong PARP-trapping activity, leads to the accumulation of cytotoxic DNA damage specifically in cancer cells with deficient homologous recombination repair.[1][12] Preclinical and early clinical data support its continued development as a monotherapy and in combination with other agents for the treatment of a range of solid tumors characterized by HRD. Further investigation into biomarkers beyond BRCA mutations will be crucial to expand the patient populations that may benefit from this targeted therapy.[13]
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